2-Amino-N-(2-chloroethyl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers needing a stable, dual-handle linker for sequential bioconjugation often face unwanted cross-reactivity with homobifunctional reagents. 2-Amino-N-(2-chloroethyl)benzamide solves this by offering orthogonally reactive nucleophilic (ortho-amine) and electrophilic (chloroethyl) centers in one compact scaffold. - Enables stepwise PROTAC, ADC, or fluorescent probe assembly without protecting-group manipulation. - Alkyl chloride participates in selective SN2 derivatization, unlike substitutionally inert aryl-chlorinated benzamide isomers. - Sourced with verified identity for reproducible fragment-based library design (Rule-of-Three compliant; 3 rotatable bonds).

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 85098-71-1
Cat. No. B12663027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(2-chloroethyl)benzamide
CAS85098-71-1
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCCl)N
InChIInChI=1S/C9H11ClN2O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,5-6,11H2,(H,12,13)
InChIKeyYRIMPZJCTLXZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2-chloroethyl)benzamide: Physicochemical Identity and Structural Context


2-Amino-N-(2-chloroethyl)benzamide (CAS 85098-71-1) is a synthetic organic compound belonging to the benzamide class (C9H11ClN2O, MW 198.65 g·mol⁻¹) characterized by a 2-amino substitution on the phenyl ring and an N-(2-chloroethyl) group on the amide nitrogen [1]. This substitution pattern distinguishes it from the well-studied series of N-(2-aminoethyl)-chlorobenzamide monoamine oxidase B (MAO-B) inhibitors [2]. The compound is catalogued in PubChem (CID 3020333), the EPA CompTox Chemicals Dashboard (DTXSID30234194), and the EINECS inventory (285-423-0) [1][3]. It is supplied as a research-grade solid with baseline computed molecular descriptors: XLogP3 1.2, topological polar surface area (TPSA) 55.1 Ų, and 3 rotatable bonds [1].

Why Structural Isomer Substitution Fails in Research


2-Amino-N-(2-chloroethyl)benzamide is not interchangeable with its closest structural isomers – namely N-(2-aminoethyl)-2-chlorobenzamide (CAS 65389-77-7), 2-[(2-chloroethyl)amino]benzamide (CAS 88267-60-1), or N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491; CAS 87235-61-8) – because the spatial arrangement of the amine, amide, and chlorine functionalities determines both the compound's physicochemical profile and its chemical reactivity [1][2]. In the target compound, the ortho-amino group on the phenyl ring and the chloroethyl group on the amide nitrogen confer a distinct lipophilicity (XLogP3 = 1.2 vs. -0.1 to 0.7 for the N-(2-aminoethyl)-chlorobenzamide series) [1]. More critically, the alkyl chloride on the ethyl chain provides an electrophilic center capable of nucleophilic substitution, a feature absent in aromatically-chlorinated isomers where the C–Cl bond is resonance-stabilized and substitutionally inert under standard conditions . These structural differences drive the quantitative evidence presented below.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity Comparison Across Isomeric Benzamides

The partition coefficient (XLogP3) of 2-Amino-N-(2-chloroethyl)benzamide is 1.2, placing it in a markedly more lipophilic range compared to N-(2-aminoethyl)-2-chlorobenzamide (XLogP3 = -0.1) and N-(2-aminoethyl)-4-chlorobenzamide / Ro 16-6491 (XLogP3 = 0.7) [1][2][3]. The 1.3 log-unit difference relative to the 2-chloro isomer corresponds to an approximately 20-fold difference in octanol-water partition, significantly affecting passive membrane permeability and nonspecific protein binding [4]. The target compound shares identical XLogP3 (1.2) with 2-[(2-chloroethyl)amino]benzamide (the regioisomer with chlorine on the ethyl chain but attached via the aromatic amine nitrogen) [5].

Lipophilicity Drug-likeness Physicochemical profiling

Functional Group Reactivity: Alkyl Chloride vs. Aryl Chloride

The chlorine atom in 2-Amino-N-(2-chloroethyl)benzamide resides on a primary sp³-hybridized carbon (the ethyl chain) [1]. In contrast, the chlorine in N-(2-aminoethyl)-2-chlorobenzamide and Ro 16-6491 is directly attached to an aromatic sp²-hybridized carbon in the phenyl ring [2][3]. Alkyl chlorides undergo facile SN2 nucleophilic substitution (e.g., with amines, thiols, or alkoxides) under mild conditions, whereas aryl chlorides require harsh conditions or transition-metal catalysis for substitution [4]. This functional distinction means that 2-Amino-N-(2-chloroethyl)benzamide can serve as a bifunctional synthetic intermediate – the ortho-amino group acts as a nucleophile for amide or imine formation, while the chloroethyl arm acts as an electrophile for conjugation to nucleophilic targets – a dual reactivity profile not available in the aryl-chlorinated isomers .

Synthetic chemistry Bifunctional building block Nucleophilic substitution

Conformational Flexibility and Entropic Binding Penalty

2-Amino-N-(2-chloroethyl)benzamide has 3 rotatable bonds, equal to N-(2-aminoethyl)-2-chlorobenzamide and Ro 16-6491, but one fewer than 2-[(2-chloroethyl)amino]benzamide (4 rotatable bonds) [1][2][3]. The extra rotatable bond in the latter arises because the chloroethyl group is attached to the secondary amine nitrogen on the phenyl ring, introducing an additional freely rotating C–N bond not present in the amide-linked target compound [3]. Each additional rotatable bond imposes an estimated entropic penalty of ~0.7–1.2 kcal·mol⁻¹ upon binding to a rigid target, translating to a potential 3- to 7-fold reduction in binding affinity if conformational restriction is not accompanied by compensatory enthalpic gains [4].

Conformational analysis Molecular recognition Entropy

Hydrogen-Bond Capacity and Polar Surface Area

2-Amino-N-(2-chloroethyl)benzamide possesses 2 hydrogen bond donors (ortho-NH₂) and 2 hydrogen bond acceptors (amide carbonyl and amine nitrogen) [1]. This H-bond capacity is identical to that of N-(2-aminoethyl)-2-chlorobenzamide, Ro 16-6491, and 2-[(2-chloroethyl)amino]benzamide [2][3]. However, it is double the H-bond capacity of N-(2-chloroethyl)benzamide (CAS 26385-07-9), which has only 1 donor and 1 acceptor [4]. This difference translates to approximately 2 additional kcal·mol⁻¹ of potential H-bond stabilization energy in aqueous and binding environments, as well as a TPSA of 55.1 Ų vs. 29.1 Ų [4], the latter value being below the generally accepted threshold (≈40 Ų) for minimal intestinal absorption [5].

Hydrogen bonding Molecular recognition Solubility

HPLC Method for Quality Control Verification

An established reverse-phase HPLC protocol has been reported specifically for the analysis of 2-Amino-N-(2-chloroethyl)benzamide using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility) [1]. While similar generic RP-HPLC conditions can separate congeners, this validated set of conditions provides procurement scientists with an immediately deployable identity and purity verification method. In contrast, no publicly reported HPLC method is available for 2-[(2-chloroethyl)amino]benzamide (CAS 88267-60-1) under the same Newcrom R1 column [2]. The availability of a method tailored to the target compound reduces lead time for in-house QC development by an estimated 2–5 working days compared to methods requiring de novo optimization [3].

Analytical chemistry Quality control RP-HPLC

Differentiated Application Scenarios Based on Evidence


Bifunctional Linker for Bioconjugate Synthesis

Because 2-Amino-N-(2-chloroethyl)benzamide carries both a nucleophilic ortho-amino group (suitable for amide coupling with carboxylic acids or activated esters) and an electrophilic chloroethyl group (suitable for SN2 conjugation to thiols, amines, or alkoxides) [1], it is uniquely suited as a heterobifunctional linker among the benzamide isomer family. Neither N-(2-aminoethyl)-2-chlorobenzamide nor Ro 16-6491 can serve this role: their chlorine atoms are aryl-substituted and unreactive under standard bioconjugation conditions [2]. Researchers synthesizing proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), or fluorescent probe conjugates can exploit this orthogonal reactivity to attach two distinct payloads sequentially without protecting-group manipulation [3].

Lipophilicity Probe for Membrane Partitioning Studies

With an XLogP3 of 1.2, 2-Amino-N-(2-chloroethyl)benzamide occupies a distinct lipophilicity window that bridges the more hydrophilic N-(2-aminoethyl)-2-chlorobenzamide (XLogP3 = -0.1) and the more lipophilic N-(2-chloroethyl)benzamide (XLogP3 = 1.6) [1]. This intermediate logP value, combined with its moderate TPSA (55.1 Ų) [1], makes it a useful calibration compound for logP-logD correlation studies and parallel artificial membrane permeability assays (PAMPA) where a structurally controlled series is needed to deconvolute the effects of amine placement from overall lipophilicity. The 1.3 log-unit gap from the 2-chloroaryl isomer provides sufficient dynamic range for detecting statistically significant permeability differences in Caco-2 or MDCK monolayer assays [2].

Fragment Library Component for Crystallographic Screening

The combination of 3 rotatable bonds (lower than the 4 found in 2-[(2-chloroethyl)amino]benzamide) [1], moderate molecular weight (198.65 Da) [1], and dual hydrogen-bond donor/acceptor capacity (2/2) [1] positions 2-Amino-N-(2-chloroethyl)benzamide within the Rule-of-Three guidelines for fragment-based drug discovery. Its lower conformational entropy relative to the regioisomeric comparator suggests more interpretable electron density in X-ray crystallographic soaking experiments, where excessive ligand flexibility often results in unresolved or ambiguous binding poses [2]. Structural biology groups building fragment libraries targeting novel protein interaction surfaces should prefer this compound over the more flexible 2-[(2-chloroethyl)amino]benzamide [3].

Orthogonal Handle for Diversity-Oriented Synthesis

The alkyl chloride in 2-Amino-N-(2-chloroethyl)benzamide provides a chemical address tag that is absent in all aryl-chlorinated benzamide analogs [1]. In a diversity-oriented synthesis (DOS) workflow, the chloroethyl group can be selectively substituted with a panel of nucleophiles (amines, thiolates, azide, cyanide) to generate a focused library of derivatives while leaving the ortho-amino and benzamide core intact [2]. This contrasts with N-(2-aminoethyl)-2-chlorobenzamide, where the aromatic chlorine is substitutionally inert and cannot participate in analogous derivatization without transition-metal catalysis [3]. Medicinal chemistry teams building structure-activity relationship (SAR) tables around the benzamide scaffold can therefore access an additional diversity vector (the chloroethyl arm) that is inaccessible using comparator compounds.

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